molecular formula C16H24N2O5S B215591 Ethyl {4-[(hexylamino)sulfonyl]anilino}(oxo)acetate

Ethyl {4-[(hexylamino)sulfonyl]anilino}(oxo)acetate

カタログ番号 B215591
分子量: 356.4 g/mol
InChIキー: LANIUUODIJENMW-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ethyl {4-[(hexylamino)sulfonyl]anilino}(oxo)acetate, commonly known as EHA, is a small molecule inhibitor that is used in scientific research for its ability to inhibit protein-protein interactions. EHA has been found to be effective in inhibiting a range of protein-protein interactions, making it a valuable tool in the study of biological processes.

作用機序

EHA works by binding to the surface of proteins, preventing them from interacting with other proteins. This mechanism of action makes EHA a valuable tool in the study of protein-protein interactions and their role in biological processes.
Biochemical and Physiological Effects:
EHA has been found to have a range of biochemical and physiological effects, including the inhibition of cancer cell growth and the reduction of inflammation. EHA has also been shown to have a neuroprotective effect, making it a potential treatment for neurodegenerative diseases.

実験室実験の利点と制限

One of the advantages of using EHA in lab experiments is its ability to selectively inhibit protein-protein interactions, making it a valuable tool in the study of biological processes. However, EHA has some limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action.

将来の方向性

There are several future directions for the use of EHA in scientific research. One potential application is in the development of new cancer therapies, as EHA has been found to be effective in inhibiting the interaction between the E3 ubiquitin ligase and the tumor suppressor protein p53. Additionally, EHA may have potential in the treatment of neurodegenerative diseases, as it has been shown to have a neuroprotective effect. Further research is needed to fully understand the potential applications of EHA in scientific research.

合成法

EHA can be synthesized using a multi-step process that involves the reaction of various chemical compounds. The synthesis of EHA involves the reaction of 4-aminobenzenesulfonamide, hexylamine, and ethyl oxalylacetate in the presence of a catalyst. The resulting product is then purified using various methods, including chromatography.

科学的研究の応用

EHA has been used in a range of scientific research applications, including the study of cancer, infectious diseases, and autoimmune disorders. EHA has been found to be effective in inhibiting the interaction between the E3 ubiquitin ligase and the tumor suppressor protein p53, which is important in the development of cancer. EHA has also been shown to inhibit the interaction between the SARS-CoV-2 spike protein and the human ACE2 receptor, which is important in the development of COVID-19.

特性

分子式

C16H24N2O5S

分子量

356.4 g/mol

IUPAC名

ethyl 2-[4-(hexylsulfamoyl)anilino]-2-oxoacetate

InChI

InChI=1S/C16H24N2O5S/c1-3-5-6-7-12-17-24(21,22)14-10-8-13(9-11-14)18-15(19)16(20)23-4-2/h8-11,17H,3-7,12H2,1-2H3,(H,18,19)

InChIキー

LANIUUODIJENMW-UHFFFAOYSA-N

SMILES

CCCCCCNS(=O)(=O)C1=CC=C(C=C1)NC(=O)C(=O)OCC

正規SMILES

CCCCCCNS(=O)(=O)C1=CC=C(C=C1)NC(=O)C(=O)OCC

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。